molecular formula C18H19N3O3S B2387853 (2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797259-60-9

(2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2387853
CAS No.: 1797259-60-9
M. Wt: 357.43
InChI Key: AAJGARAUZSMBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic chemical compound designed for research applications, featuring a complex structure that incorporates a 2,5-dimethylfuran moiety linked to a piperidine methanone scaffold bearing a thiophene-substituted 1,3,4-oxadiazole ring. This specific molecular architecture suggests potential for diverse biological activity, drawing from the known properties of its core components. Derivatives of 1,3,4-oxadiazole are frequently investigated in medicinal chemistry for their ability to serve as high-affinity enzyme inhibitors. For instance, research has demonstrated that 1,3,4-oxadiazole-containing compounds can be potent inhibitors of essential enzymes in pathogens, such as N-myristoyltransferase (NMT) in Plasmodium species, which is a promising drug target for antimalarial development . Furthermore, compounds based on the 2,5-dimethylfuran structure have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of microbial strains . The integration of the thiophene heterocycle further enhances the molecular diversity and potential for interaction with biological targets. Researchers may find this compound valuable for probing new pathways in infectious disease, particularly in protozoan parasites, or as a structural template in the design of novel antimicrobial agents. Its mechanism of action is hypothesized to involve targeted enzyme inhibition, but specific studies on this compound would be required to confirm its precise molecular target and activity. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or licensed for any form of human or veterinary use.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11-8-15(12(2)23-11)18(22)21-6-3-4-13(9-21)16-19-20-17(24-16)14-5-7-25-10-14/h5,7-8,10,13H,3-4,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGARAUZSMBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , identified by its CAS number 1706321-97-2 , has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S with a molecular weight of 371.5 g/mol . The structure includes a furan moiety and a piperidine ring, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H21N3O3SC_{19}H_{21}N_{3}O_{3}S
Molecular Weight371.5 g/mol
CAS Number1706321-97-2

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects, particularly in the areas of anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Studies have shown that compounds containing thiophene and oxadiazole moieties often exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit inflammatory mediators such as cytokines and prostaglandins in vitro .

Antimicrobial Properties

The presence of the oxadiazole ring has been associated with antimicrobial activity against various bacterial strains. In a series of bioassays, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Case Studies

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of various oxadiazole derivatives, including those similar to our compound. The results indicated that these compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
  • Inflammation Model : In an animal model of inflammation, compounds with similar structures showed a reduction in edema and pain responses when administered prior to inflammatory stimuli, supporting their use as anti-inflammatory agents .

The proposed mechanisms for the biological activities include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds may suppress the synthesis of cytokines like TNF-alpha and IL-6.
  • Disruption of Bacterial Cell Wall Synthesis : The oxadiazole moiety may interfere with bacterial cell wall integrity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. Research indicates that derivatives containing furan and oxadiazole structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound AC6 Glioma5.13
Compound BL929 (Healthy)>100
This CompoundTBDTBD

Flow cytometry analyses have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle at critical phases, suggesting that this compound may share similar mechanisms.

Enzyme Inhibition

The structural characteristics of this compound suggest potential interactions with key enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase. Inhibition of these enzymes can have implications in various physiological processes and disease states.

Antimicrobial Properties

Case studies have shown that related oxadiazole derivatives possess antimicrobial properties against a range of bacteria and fungi. The incorporation of piperidine side chains has been linked to enhanced activity against resistant strains.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their antimicrobial and anticancer activities. The findings indicated that structural modifications significantly affected their biological profiles.

Example Study:
A series of 3,5-disubstituted oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results demonstrated promising cytotoxicity, with several compounds exhibiting IC50 values in the low micromolar range.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Moieties Functional Groups Bioactive Potential
Target Compound Furan, Piperidine, Oxadiazole Thiophene, Methanone Enzyme inhibition (inferred)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives [] Pyrazole, Thiophene Cyano, Carboxylate Anticancer, antimicrobial
Alkyltrimethylammonium compounds [] Quaternary ammonium, alkyl chains Polar head groups Surfactant, antimicrobial
  • Key Observations :
    • The target compound’s oxadiazole-thiophene linkage is structurally analogous to pyrazole-thiophene hybrids in , which exhibit anticancer activity. The oxadiazole ring may mimic pyrazole’s hydrogen-bonding capacity, enhancing target binding .
    • Unlike quaternary ammonium compounds (e.g., BAC-C12 in ), the target lacks a charged head group, suggesting divergent physicochemical behavior (e.g., lower water solubility) .

Physicochemical Properties and Methodological Comparisons

Table 2: Critical Micelle Concentration (CMC) Determination Methods []

Method CMC Range (mM) Applicability to Target Compound
Spectrofluorometry 0.0–0.05 Limited (non-surfactant structure)
Tensiometry 0.4–8.3 Irrelevant (target lacks surfactant traits)
  • Analysis : While BAC-C12’s CMC values () highlight surfactant behavior, the target compound’s rigid aromatic system and absence of alkyl chains preclude micelle formation. Instead, its logP and solubility may align with oxadiazole-containing drugs like raltegravir, which exhibit moderate hydrophobicity (logP ~1.5–2.5) .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

  • Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of thioamide intermediates, followed by coupling with the piperidine and dimethylfuran moieties. Key steps include:
  • Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents under inert atmospheres to prevent oxidation .
  • Catalysts like EDCI/HOBt for amide bond formation to enhance yield and selectivity .
  • Temperature control (e.g., 60–80°C for cyclization) and pH monitoring to minimize side reactions .
    Standardization requires reproducibility testing across 3–5 batches, with purity assessed via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer: A combination of techniques is essential:
  • NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, furan methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da) .
  • X-ray Crystallography: For absolute configuration determination if single crystals are obtainable .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer: Prioritize assays aligned with oxadiazole derivatives’ known activities:
  • Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in key synthetic steps?

  • Methodological Answer: Employ the following strategies:
  • Kinetic Analysis: Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., oxadiazole ring formation) .
  • Isotopic Labeling: Use 15N-labeled precursors to trace nitrogen incorporation in the oxadiazole ring .
  • Computational Modeling: Density Functional Theory (DFT) to simulate transition states and activation energies for cyclization steps .

Q. How do structural modifications (e.g., substituents on thiophene/furan) impact bioactivity?

  • Methodological Answer: Conduct a structure-activity relationship (SAR) study:
  • Synthesis of Analogues: Replace thiophene-3-yl with phenyl or pyridyl groups; vary methyl groups on furan .
  • In Silico Docking: Use AutoDock Vina to predict binding affinities to targets like EGFR or DHFR .
  • In Vivo Validation: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of top analogues in rodent models .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer: Address discrepancies via:
  • Purity Reassessment: Verify compound integrity using HPLC and elemental analysis .
  • Assay Standardization: Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Assays: Confirm anti-proliferative activity via both MTT and colony formation assays to rule out false positives .

Q. What strategies enable scalable synthesis without compromising yield or purity?

  • Methodological Answer: Optimize for industrial translation:
  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Process Analytical Technology (PAT): Implement real-time FTIR monitoring to adjust reaction parameters dynamically .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How can metabolic stability be assessed in preclinical development?

  • Methodological Answer: Use the following workflow:
  • Liver Microsome Assays: Incubate the compound with human/rat microsomes; quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Metabolite Identification: High-resolution MS/MS to characterize Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.